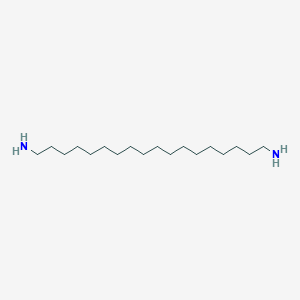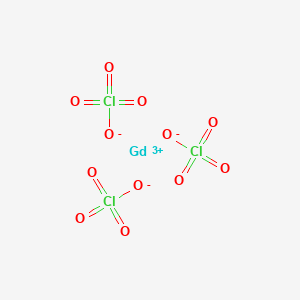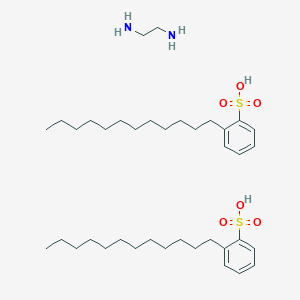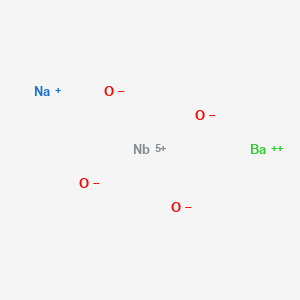
1,18-Octadecanediamine
Übersicht
Beschreibung
Synthesis Analysis
1,18-Octadecanedioic acid-Paclitaxel (ODDA-PTX), obtained by conjugation of Paclitaxel with a long-chain diacid, has emerged as a promising Paclitaxel prodrug, with high efficacy and low toxicity . A novel strategy for its synthesis has been developed and is described in the literature . This strategy is superior to previously reported procedures as it affords the ODDA-PTX product with much higher purity, avoids chromatographic purifications, and can be practically scaled-up for the industrial production of ODDA-PTX .Molecular Structure Analysis
The molecular formula of 1,18-Octadecanediamine is C18H40N2 . It has an average mass of 284.524 Da and a monoisotopic mass of 284.319153 Da .Chemical Reactions Analysis
1,18-Octadecanediamine is used in various chemical reactions. For instance, it is used in the synthesis of Amphiphilic Polyaspartamide Derivatives and Construction of Reverse Micelles. It is also used in the adsorption of Cd²⁺ and BPA on Amphoteric Surfactant Activated Montmorillonite.Wissenschaftliche Forschungsanwendungen
Synthesis of Amphiphilic Polyaspartamide Derivatives and Construction of Reverse Micelles :
- Amphiphilic graft copolymers based on biodegradable and biocompatible poly(aspartic acid)s were synthesized using octadecylamine. These copolymers formed large compound reverse micelles in octanol solution.
- Applications include potential use as delivery vehicles in pharmaceutical and cosmetic fields and nanocontainers for separating inorganic molecules (Liu et al., 2014).
Adsorption of Cd²⁺ and BPA on Amphoteric Surfactant Activated Montmorillonite :
- Octadecane-betaine modified montmorillonite (BS-Mt) was used for the simultaneous adsorption of bisphenol A (BPA) and Cd(2+) from aqueous solutions. The modification enhanced Cd(2+) adsorption due to electrostatic attraction and chelate reaction.
- This has implications for environmental cleanup, particularly in water treatment processes (Liu et al., 2016).
Biocatalytic Route to Biobased Functional Polyesters from Omega-Carboxy Fatty Acids and Diols :
- Biobased omega-carboxy fatty acid monomers, including 1,18-cis-9-octadecenedioic and 1,18-cis-9,10-epoxy-octadecanedioic acids, were synthesized using C. tropicalis. These were used to create polyesters with functional groups, offering a range of new monomer building blocks for functional polymers.
- This research contributes to the development of sustainable and environmentally friendly materials (Yang et al., 2010).
Chain-End Functional di-Sorbitan Oleate Monomer from Renewable Resources for Bio-Based Polyurethanes :
- The study explored a synthetic route to obtain a chain-end functional di-sorbitan oleate monomer from 1,18-octadec-9-enedioic acid. This monomer was used to synthesize bio-based polyurethanes.
- Such bio-based polyurethanes have potential applications in various fields due to their environmentally friendly nature (Valencia-Bermudez et al., 2020).
Antitumor Activity of 1,18-Octadecanedioic Acid-Paclitaxel Complexed with Human Serum Albumin :
- This study involved the synthesis of an 18 carbon α,ω-dicarboxylic acid monoconjugated to paclitaxel (PTX), forming a complex with human serum albumin (HSA). This complex demonstrated enhanced pharmacokinetics and increased efficacy in vivo in cancer treatment.
- This research opens avenues for novel drug delivery systems in cancer therapy (Callmann et al., 2019).
Wirkmechanismus
The 1,18-octadecanedioic acid-PTX (ODDA-PTX) prodrug readily forms a noncovalent complex with human serum albumin (HSA). Preservation of the terminal carboxylic acid moiety on ODDA-PTX enables binding to HSA in the same manner as native long-chain fatty acids (LCFAs), within hydrophobic pockets, maintaining favorable electrostatic contacts between the ω-carboxylate of ODDA-PTX and positively charged amino acid residues of the protein .
Safety and Hazards
When handling 1,18-Octadecanediamine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
octadecane-1,18-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCVQJRVSAFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCN)CCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275479 | |
| Record name | 1,18-Octadecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,18-Octadecanediamine | |
CAS RN |
10341-25-0 | |
| Record name | 1,18-Octadecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,18-octadecanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)







